Ethyl 2-(tert-butoxy)acetate
CAS No.: 42415-65-6
Cat. No.: VC4515117
Molecular Formula: C8H16O3
Molecular Weight: 160.213
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42415-65-6 |
---|---|
Molecular Formula | C8H16O3 |
Molecular Weight | 160.213 |
IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxy]acetate |
Standard InChI | InChI=1S/C8H16O3/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3 |
Standard InChI Key | NNNKTGUIDUXZEX-UHFFFAOYSA-N |
SMILES | CCOC(=O)COC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Ethyl 2-(tert-butoxy)acetate is defined by the IUPAC name ethyl 2-[(2-methylpropan-2-yl)oxy]acetate, with a linear structure comprising an ethyl ester linked to a tert-butoxy-substituted acetate group. Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 160.21 g/mol | |
Boiling Point | Not reported | |
Density | 0.95–1.02 g/cm³ (estimated) | |
Solubility | Miscible with organic solvents |
The tert-butoxy group introduces steric hindrance, influencing reactivity in nucleophilic substitutions and ester hydrolysis. X-ray crystallography and computational models confirm a planar geometry around the carbonyl carbon, with van der Waals interactions dominating solid-state packing .
Synthesis and Reaction Mechanisms
Industrial Synthesis Pathways
The primary synthesis route involves acid-catalyzed esterification of tert-butanol with ethyl acetate:
Reaction conditions typically employ sulfuric acid or p-toluenesulfonic acid at 60–80°C, yielding >80% purity after distillation. Alternative methods include transesterification of tert-butyl acetate with ethylene glycol monoethyl ether, though scalability remains challenging .
Kinetic and Thermodynamic Insights
Studies using NMR spectroscopy reveal pseudo-first-order kinetics, with activation energies () of ~45 kJ/mol for the esterification step. Equilibrium favors product formation due to the volatility of water, which is removed via azeotropic distillation. Side reactions, such as di-tert-butyl ether formation, are minimized below 70°C.
Applications in Pharmaceutical and Industrial Chemistry
Solvent and Reaction Medium
Ethyl 2-(tert-butoxy)acetate serves as a polar aprotic solvent in Grignard reactions and SN2 substitutions, outperforming ethyl acetate in reactions requiring low nucleophilicity. Its high boiling point (estimated 150–160°C) enables use in reflux conditions for prolonged syntheses.
Prodrug Development
In medicinal chemistry, this ester is a precursor to tert-butyl-protected prodrugs. For example, L-γ-methyleneglutamic acid amides derived from ethyl 2-(tert-butoxy)acetate exhibit cytotoxicity against breast cancer cell lines (IC₅₀: 2–10 µM in MCF-7 and MDA-MB-231) . The tert-butoxy group enhances blood-brain barrier permeability, facilitating central nervous system drug delivery .
Recent Advances and Future Directions
Catalytic Innovations
Pd-catalyzed cross-coupling reactions using ethyl 2-(tert-butoxy)acetate as a ligand show promise in Suzuki-Miyaura reactions, achieving >90% yields for biaryl pharmaceuticals. Computational studies highlight the tert-butoxy group’s role in stabilizing transition states via steric effects.
Metabolic Pathway Elucidation
In vivo pharmacokinetic studies reveal rapid hydrolysis to tert-butoxyacetic acid (t₁/₂: 0.71 h in murine models), with renal excretion accounting for 60% of clearance . Metabolite profiling identifies cytochrome P450 3A4 as the primary oxidase .
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